molecular formula C20H24N2O2S2 B2944114 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923080-70-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2944114
CAS No.: 923080-70-0
M. Wt: 388.54
InChI Key: PBHCKFQQSCRINM-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic organic compound with the CAS Registry Number 923080-70-0 . It has a molecular formula of C 20 H 24 N 2 O 2 S 2 and a molecular weight of 388.6 g/mol . The compound features a complex structure that incorporates a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole core linked to a p-tolylthio butanamide chain, as represented by the SMILES notation: Cc1ccc(SCCCC(=O)Nc2nc3c(s2)C(=O)CC(C)(C)C3)cc1 . This substance belongs to the benzothiazole class of heterocyclic compounds, which are widely recognized in medicinal chemistry for their diverse biological activities . Researchers have a strong interest in benzothiazole derivatives due to their potential as inhibitors of critical bacterial enzymes, such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and are validated targets for combating antibiotic resistance . Compounds within this structural family are investigated to address the growing global health crisis of antimicrobial resistance (AMR) by targeting both planktonic bacterial cells and biofilm communities . As such, this chemical serves as a valuable building block and intermediate for researchers in drug discovery programs aimed at developing new anti-infective agents. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for personal use.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c1-13-6-8-14(9-7-13)25-10-4-5-17(24)22-19-21-15-11-20(2,3)12-16(23)18(15)26-19/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHCKFQQSCRINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight Biological Activity/Notes Source
Target Compound :
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide
p-Tolylthio butanamide ~437.5 (estimated) Likely targets kinases or parasitic enzymes based on structural analogs.
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide 379.0551 ([M+Na]+) IC₅₀ = 1.41 µM against Trypanosoma brucei; HRMS and IR data provided.
4-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzenesulfonamide 4-Chlorobenzenesulfonamide ~385.9 (C₁₅H₁₆ClN₃O₃S₂) Structural analog with sulfonamide group; potential kinase inhibitor.
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Methoxyphenyl-thiazolyl hydrazine Not reported Cardioprotective; superior to Levocarnitine and Mildronate in hypoxia models.
2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (Compound 15) Nitroguanidino pentanamide Not reported Activity values: 8, 5, 5 (unspecified assay).
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Pyrrolidinyl benzamide 397.4 Discontinued; structural simplicity compared to target compound.

Key Structural and Functional Insights:

Core Modifications :

  • The benzo[d]thiazol-2-yl core is conserved across analogs, but substituents on the amide side chain dictate target specificity. For example:

  • Benzo[b]thiophene-2-carboxamide () exhibits strong antiparasitic activity, suggesting the thiophene moiety may enhance binding to trypanosomal enzymes.

Biological Activity: Compounds with sulfonamide groups (e.g., ) are often associated with kinase inhibition (e.g., ROCK1/2), while carboxamides (e.g., ) show efficacy against parasitic targets . The nitroguanidino substituent in Compound 15 () may enhance hydrogen bonding with biological targets, though its exact mechanism remains unclear .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors routes used for analogs, such as sulfide coupling () and amide formation (). However, the p-tolylthio side chain requires precise oxidation control to avoid overoxidation to sulfones .

Discontinuation of Analogs :

  • Some derivatives, like the pyrrolidinyl benzamide (), were discontinued, possibly due to poor pharmacokinetics or toxicity, underscoring the need for optimized substituents in the target compound .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C14H14N2O2S2
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 325986-97-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented in the available literature, it is often synthesized through modifications of existing benzo[d]thiazole derivatives.

Anticancer Activity

Research has shown that various derivatives of benzo[d]thiazole exhibit anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. However, specific data on the anticancer effects of this compound remains limited.

The biological activity may be attributed to the compound's ability to interact with cellular targets involved in cancer pathways. For example:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes crucial for tumor growth.
  • Induction of Apoptosis : Some studies suggest that benzo[d]thiazole derivatives can induce programmed cell death in cancer cells.

In Vitro Studies

In vitro testing against various cancer cell lines has been a common method for assessing the biological activity of similar compounds. For example:

  • Cell Lines Tested : CCRF-CEM leukemia cells showed no significant activity for some related compounds with IC50 values exceeding 20 µg/mL .
CompoundCell LineIC50 (µg/mL)
Example ACCRF-CEM>20
Example BMCF7<10

Case Studies

Although specific case studies focusing exclusively on this compound are scarce, related research highlights the potential for similar compounds in cancer therapy.

  • Study on 7-Oxo Substituted Analogs : A study synthesized 7-oxo substituted analogs and tested them against leukemia cells. The results indicated inactivity due to structural factors affecting binding affinity .
  • Molecular Modeling Studies : Molecular docking studies have suggested that the electronic properties of the 7-oxo group may impact biological activity by causing repulsion with active site residues in target enzymes .

Q & A

Q. How can researchers integrate synthetic and biological data into a cohesive framework?

  • Answer :
  • Data triangulation : Cross-reference SAR data with computational predictions (e.g., QSAR models) .
  • Iterative design : Use bioactivity results to guide synthetic modifications (e.g., ’s optimization of tosylbutanamide derivatives) .
  • Theoretical grounding : Align findings with established mechanisms (e.g., thiazole-mediated enzyme inhibition in ) .

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